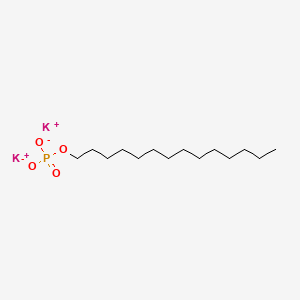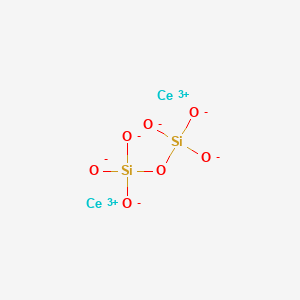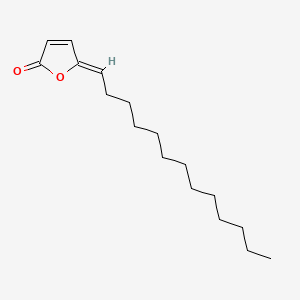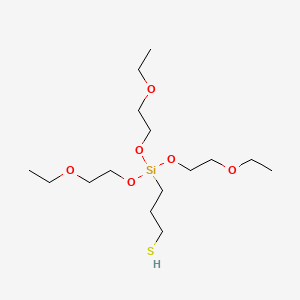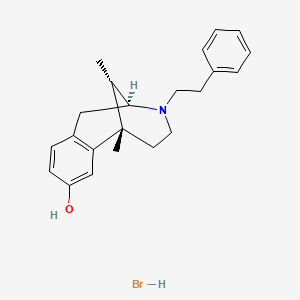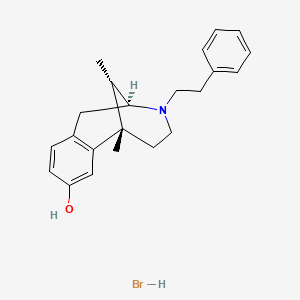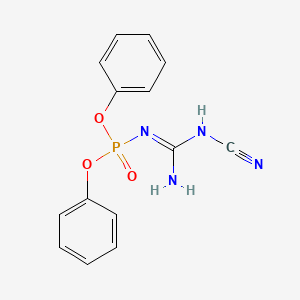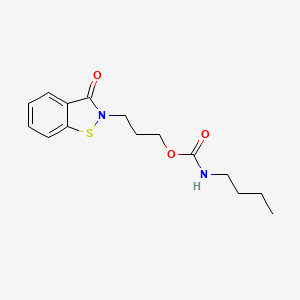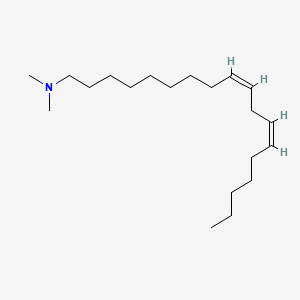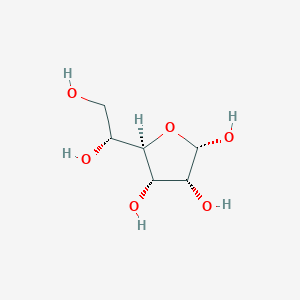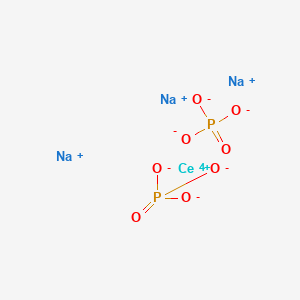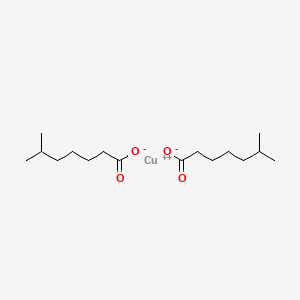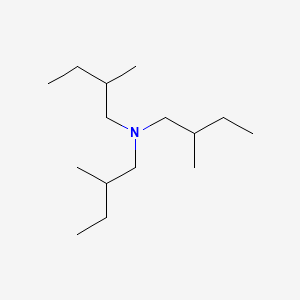
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is an organic compound with the molecular formula C10H23N. It is also known by other names such as bis-(2-Methylbutyl)amine and N,N-bis(2-methylbutyl)amine . This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- typically involves the reaction of 2-methylbutylamine with 2-methylbutyl chloride under basic conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides or amides.
Reduction: The major products are primary amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanamine, 2-methyl-: This compound has a similar structure but lacks the bis(2-methylbutyl) groups.
N,N-Dimethylbutylamine: This compound has two methyl groups instead of the 2-methylbutyl groups.
2-Methylbutylamine: This compound has a similar structure but lacks the additional butylamine group.
Uniqueness
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
620-43-9 |
|---|---|
Molekularformel |
C15H33N |
Molekulargewicht |
227.43 g/mol |
IUPAC-Name |
2-methyl-N,N-bis(2-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C15H33N/c1-7-13(4)10-16(11-14(5)8-2)12-15(6)9-3/h13-15H,7-12H2,1-6H3 |
InChI-Schlüssel |
JZFBJRHPXVDQIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN(CC(C)CC)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


